molecular formula C9H15BrO2 B1290956 7-Acetoxy-2-bromo-heptene CAS No. 731773-23-2

7-Acetoxy-2-bromo-heptene

Cat. No. B1290956
M. Wt: 235.12 g/mol
InChI Key: WQVKOTNCLVXWSH-UHFFFAOYSA-N
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Description

7-Acetoxy-2-bromo-heptene is a chemical compound with the molecular formula C9H15BrO2 . It is a main product of BOC Sciences .


Synthesis Analysis

The synthesis of 7-Acetoxy-2-bromo-heptene involves reaction conditions with boron tribromide in dichloromethane at 20 degrees Celsius for 5 hours in an inert atmosphere .


Molecular Structure Analysis

The 7-Acetoxy-2-bromo-heptene molecule contains a total of 26 bonds. There are 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .

Scientific Research Applications

Synthesis of Complex Organic Compounds

7-Acetoxy-2-bromo-heptene serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in constructing cyclic and acyclic compounds with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, 7-Acetoxy-2-bromo-heptene could be utilized to synthesize novel compounds with potential antibacterial and antioxidant activities. The bromine atom in its structure can facilitate further functionalization, leading to the development of new drugs .

Agriculture

The compound’s reactivity with various organic substrates can be harnessed to create specialized agrochemicals. These chemicals can be designed to protect crops from pests and diseases or to act as growth regulators, contributing to increased agricultural productivity .

Materials Science

In materials science, 7-Acetoxy-2-bromo-heptene can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, it’s possible to enhance the material’s durability, flexibility, and resistance to environmental stressors .

Environmental Science

This compound may find applications in environmental science as a precursor for the synthesis of compounds used in environmental remediation processes, such as the degradation of pollutants or the synthesis of environmentally friendly materials .

Food Industry

Though not directly used in food, 7-Acetoxy-2-bromo-heptene could be involved in synthesizing additives or processing aids that improve food quality and shelf life. Its derivatives might act as emulsifiers, stabilizers, or preservatives in various food products .

Cosmetics

In the cosmetics industry, derivatives of 7-Acetoxy-2-bromo-heptene could be explored for their potential use as skin-conditioning agents or as intermediates in the synthesis of compounds that protect the skin from oxidative stress .

Energy Production

While 7-Acetoxy-2-bromo-heptene is not directly used in energy production, its chemical properties could make it a candidate for the synthesis of organic compounds that are used in energy storage systems or as part of renewable energy technologies .

Future Directions

The protodeboronation of pinacol boronic esters, which could potentially involve 7-Acetoxy-2-bromo-heptene, is a field that is not well developed and could be a future direction for research .

properties

IUPAC Name

6-bromohept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVKOTNCLVXWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641239
Record name 6-Bromohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetoxy-2-bromo-heptene

CAS RN

731773-23-2
Record name 6-Bromohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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